molecular formula C10H21NO2 B13453350 (3R,4S)-3,4-bis(methoxymethyl)-3,4-dimethylpyrrolidine CAS No. 2901043-04-5

(3R,4S)-3,4-bis(methoxymethyl)-3,4-dimethylpyrrolidine

Cat. No.: B13453350
CAS No.: 2901043-04-5
M. Wt: 187.28 g/mol
InChI Key: VGSUIOOWZIMBDH-AOOOYVTPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-3,4-bis(methoxymethyl)-3,4-dimethylpyrrolidine is a chiral pyrrolidine derivative. This compound is characterized by the presence of two methoxymethyl groups and two methyl groups attached to the pyrrolidine ring. The stereochemistry of the compound is defined by the (3R,4S) configuration, which indicates the spatial arrangement of the substituents around the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3,4-bis(methoxymethyl)-3,4-dimethylpyrrolidine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable pyrrolidine precursor with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3,4-bis(methoxymethyl)-3,4-dimethylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the methoxymethyl groups, yielding a simpler pyrrolidine derivative.

    Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

    Substitution: Nucleophiles such as sodium azide or sodium thiolate can be used in the presence of a suitable solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of a simpler pyrrolidine derivative.

    Substitution: Formation of new pyrrolidine derivatives with different functional groups.

Scientific Research Applications

(3R,4S)-3,4-bis(methoxymethyl)-3,4-dimethylpyrrolidine has various applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (3R,4S)-3,4-bis(methoxymethyl)-3,4-dimethylpyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxymethyl groups may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-4-(3,5-Dimethoxyphenyl)-3-pyrrolidinylmethanol: A similar compound with a different substituent on the pyrrolidine ring.

    (3R,4S)-4-Hydroxy-3-methyl-2-oxohexylphosphonic acid: Another compound with a similar stereochemistry but different functional groups.

Uniqueness

(3R,4S)-3,4-bis(methoxymethyl)-3,4-dimethylpyrrolidine is unique due to its specific combination of methoxymethyl and methyl groups, which confer distinct chemical and biological properties. Its chiral nature and specific stereochemistry make it valuable in asymmetric synthesis and chiral resolution processes.

Properties

CAS No.

2901043-04-5

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

(3S,4R)-3,4-bis(methoxymethyl)-3,4-dimethylpyrrolidine

InChI

InChI=1S/C10H21NO2/c1-9(7-12-3)5-11-6-10(9,2)8-13-4/h11H,5-8H2,1-4H3/t9-,10+

InChI Key

VGSUIOOWZIMBDH-AOOOYVTPSA-N

Isomeric SMILES

C[C@@]1(CNC[C@@]1(C)COC)COC

Canonical SMILES

CC1(CNCC1(C)COC)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.